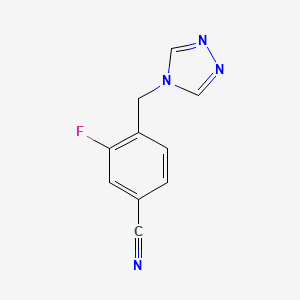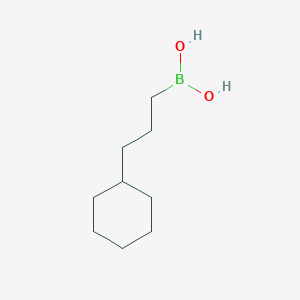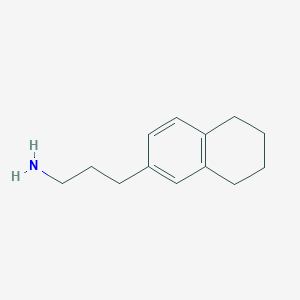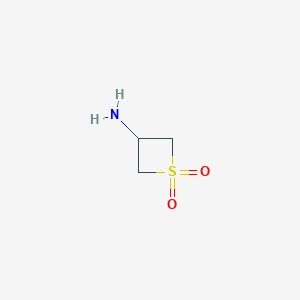
(S)-2-アミノ-3-(2-ナフチル)プロピオン酸メチル塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
科学的研究の応用
Methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride typically involves the reaction of 2-naphthol with an appropriate amino acid derivative under controlled conditions. One common method involves the use of a chiral auxiliary to ensure the desired stereochemistry. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and solvents like water, ethanol, or acetone. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines. Substitution reactions may result in various substituted naphthyl derivatives.
作用機序
The mechanism of action of methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
Methyl ®-2-amino-3-(2-naphthyl)propionate hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.
2-Naphthylamine: A structurally related compound with different functional groups and reactivity.
Naphthoquinone: An oxidized derivative of naphthalene with distinct chemical properties.
Uniqueness
Methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride is unique due to its chiral nature and specific structural features, which confer distinct reactivity and biological activity. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and drug development.
特性
CAS番号 |
63024-26-0 |
|---|---|
分子式 |
C14H16ClNO2 |
分子量 |
265.73 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-naphthalen-2-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C14H15NO2.ClH/c1-17-14(16)13(15)9-10-6-7-11-4-2-3-5-12(11)8-10;/h2-8,13H,9,15H2,1H3;1H/t13-;/m0./s1 |
InChIキー |
BYTYONAXVAIPOV-ZOWNYOTGSA-N |
SMILES |
COC(=O)C(CC1=CC2=CC=CC=C2C=C1)N.Cl |
異性体SMILES |
COC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)N.Cl |
正規SMILES |
COC(=O)C(CC1=CC2=CC=CC=C2C=C1)N.Cl |
配列 |
X |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1465801.png)
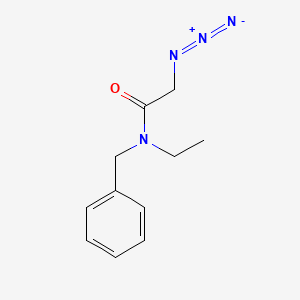
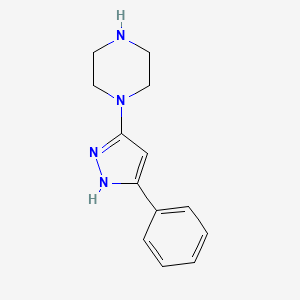
![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1465804.png)

![N-[4-(3-hydroxyazetidine-1-carbonyl)phenyl]acetamide](/img/structure/B1465806.png)
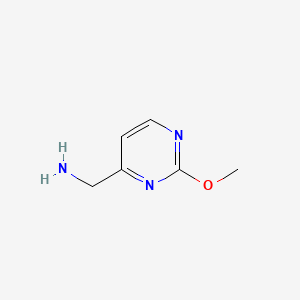

![Methyl 2-{[6-(propan-2-yl)pyrimidin-4-yl]amino}acetate](/img/structure/B1465811.png)
